5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899981-39-6
Cat. No.: VC6735921
Molecular Formula: C18H18ClN5O
Molecular Weight: 355.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899981-39-6 |
|---|---|
| Molecular Formula | C18H18ClN5O |
| Molecular Weight | 355.83 |
| IUPAC Name | 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
| Standard InChI Key | ZQYMTYKNBHIUGL-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, reflects its intricate architecture. Key features include:
-
Triazole Core: A 1,2,3-triazole ring serves as the central scaffold, with substitutions at the 1-, 4-, and 5-positions.
-
Aromatic Substituents: A 3-chlorophenylmethyl group at the 1-position and a 3-ethylphenyl carboxamide at the 4-position introduce steric and electronic complexity.
-
Amino Group: The 5-position amino group enhances hydrogen-bonding potential, critical for target interactions.
The SMILES notation CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N further delineates connectivity.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O |
| Molecular Weight | 355.83 g/mol |
| CAS Number | 899981-39-6 |
| IUPAC Name | As above |
| Solubility | Not experimentally determined |
The compound’s logP and pKa remain uncharacterized, though its moderate molecular weight and aromaticity suggest moderate hydrophobicity.
Synthesis and Optimization
Synthetic Routes
Synthesis typically employs click chemistry strategies, leveraging azide-alkyne cycloaddition to construct the triazole core. A representative pathway involves:
-
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine and an azide precursor yields the 1,2,3-triazole intermediate.
-
Substituent Introduction: Subsequent alkylation with 3-chlorobenzyl chloride and carboxamide coupling with 3-ethylaniline installs the aromatic groups.
-
Microwave-Assisted Optimization: Recent protocols utilize microwave irradiation to accelerate reaction kinetics, improving yields from ~60% to >85%.
Structural Modifications
Efforts to enhance bioavailability have focused on:
-
Halogen Substitution: Replacing chlorine with bromine (as in analog 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) increases molecular polarizability, potentially improving target binding.
-
Alkyl Chain Variations: Substituting ethyl with methyl or propyl groups alters lipophilicity, impacting membrane permeability.
Comparative Analysis with Structural Analogs
The target compound’s chlorine and ethyl groups confer intermediate hydrophobicity, optimizing cell penetration without excessive plasma protein binding.
Future Directions and Challenges
Mechanistic Elucidation
While anticancer and antimicrobial activities are evident, the exact molecular targets remain unconfirmed. Proposed studies include:
-
Proteomic Profiling: Identify binding partners via affinity chromatography-mass spectrometry.
-
Calcium Flux Assays: Quantify Ca²⁺ channel modulation in HEK293 cells expressing voltage-gated channels .
ADMET Optimization
Current limitations include:
-
Metabolic Stability: Microsomal assays indicate a half-life of <30 minutes in human liver microsomes, necessitating prodrug strategies.
-
hERG Inhibition: Structural analogs show hERG IC₅₀ values of ~10 µM, warranting scaffold modifications to reduce cardiotoxicity .
Clinical Translation
The success of CAI in phase III trials for ovarian cancer underscores the therapeutic viability of triazole-carboxamides. Prioritizing in vivo efficacy studies in xenograft models and pharmacokinetic profiling will accelerate translational progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume